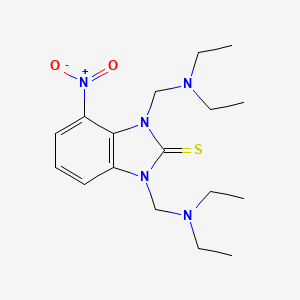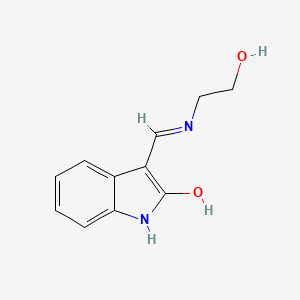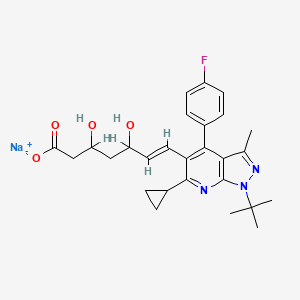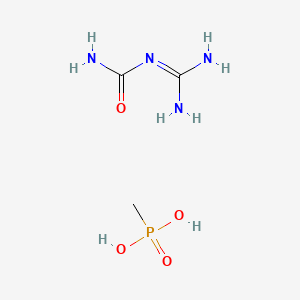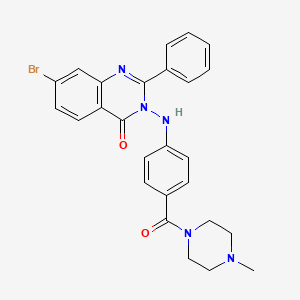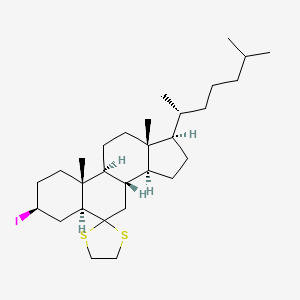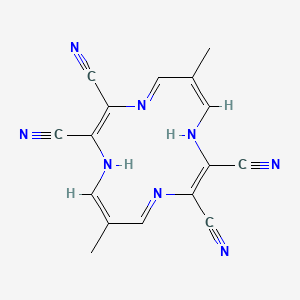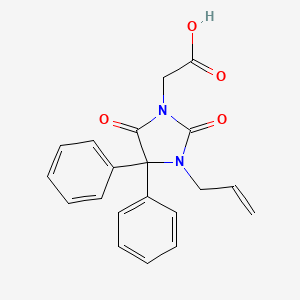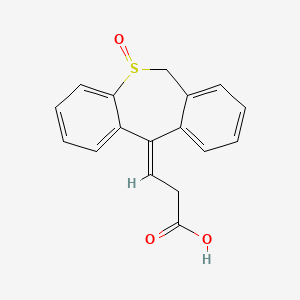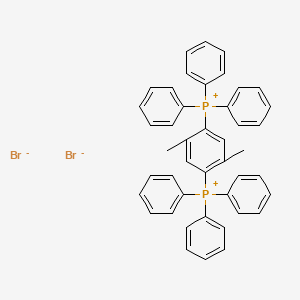
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) is a chemical compound with the formula C44H38Br2P2. It is a type of phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and catalysis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) typically involves the reaction of triphenylphosphine with a suitable halogenated precursor. One common method involves the reaction of triphenylphosphine with 2,5-dimethyl-p-phenylene dibromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to achieve the desired product .
化学反応の分析
Types of Reactions
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ions can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions.
Catalysis: The compound acts as a ligand in transition metal catalysis, facilitating various chemical transformations.
Biological Studies: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the transition metal used .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis and catalysis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with transition metals. This makes it a valuable reagent in both academic and industrial research .
特性
CAS番号 |
102305-51-1 |
|---|---|
分子式 |
C44H38Br2P2 |
分子量 |
788.5 g/mol |
IUPAC名 |
(2,5-dimethyl-4-triphenylphosphaniumylphenyl)-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C44H38P2.2BrH/c1-35-33-44(46(40-27-15-6-16-28-40,41-29-17-7-18-30-41)42-31-19-8-20-32-42)36(2)34-43(35)45(37-21-9-3-10-22-37,38-23-11-4-12-24-38)39-25-13-5-14-26-39;;/h3-34H,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
LLJCEGZRRUEVMT-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)
